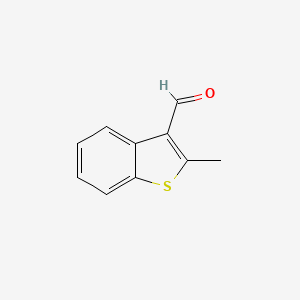

2-Methyl-1-benzothiophene-3-carbaldehyde

Übersicht

Beschreibung

2-Methyl-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield thiophene derivatives . Another method involves the use of coupling reactions and electrophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Methyl-1-benzothiophene-3-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in condensation reactions, forming Schiff bases with amines, which are important intermediates in many biochemical pathways . Additionally, it can undergo oxidation to yield carboxylic acids or reduction to form alcohols, making it adaptable for multiple synthetic routes.

Pharmaceutical Development

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its role as an active ingredient in drugs targeting diseases such as diabetes, inflammatory disorders, and various cancers through modulation of specific cellular pathways . The compound's ability to interact with enzymes and receptors enhances its significance in medicinal chemistry.

Material Science

Advanced Materials

In material science, this compound is explored for its potential in developing conductive polymers and organic electronics. Its incorporation into polymer matrices can enhance electrical conductivity and improve the mechanical properties of materials used in electronic devices .

Organic Semiconductors

The compound's unique electronic properties make it suitable for applications in organic semiconductors. Research is ongoing to optimize its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Research

Biological Activity Studies

The investigation into the biological effects of this compound has revealed its potential as a therapeutic agent. Studies suggest that it may influence cell signaling pathways and modulate gene expression by acting on transcription factors. This makes it relevant for research into cancer therapies and other medical applications.

Environmental Applications

Pollutant Degradation

The compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Research indicates that it can be involved in bioremediation processes where microorganisms metabolize benzothiophene derivatives, aiding in the detoxification of contaminated environments . This application highlights its potential utility in sustainable practices aimed at reducing environmental pollution.

Summary Table of Applications

| Field | Application |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; synthesis of pharmaceuticals. |

| Material Science | Development of conductive polymers; applications in organic electronics. |

| Biological Research | Potential therapeutic agent; studies on antimicrobial and anticancer properties. |

| Environmental Science | Role in pollutant degradation; applications in bioremediation processes. |

Case Studies

- Pharmaceutical Research : A study demonstrated that derivatives of this compound showed significant activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

- Material Science Innovations : Researchers have successfully synthesized polymer composites using this compound, resulting in materials with enhanced electrical conductivity suitable for use in flexible electronic devices .

- Environmental Impact Assessment : A study on anaerobic degradation of benzothiophene indicated that this compound could be effectively metabolized by specific microbial cultures, showcasing its utility in bioremediation efforts .

Wirkmechanismus

The mechanism of action of 2-Methyl-1-benzothiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-benzothiophene-3-carbaldehyde can be compared with other similar compounds, such as:

Thianaphthene-3-carboxaldehyde: This compound also contains a benzothiophene ring but differs in the position of the functional groups.

Benzo[b]thiophene-3-carboxaldehyde: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Biologische Aktivität

2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) is a heterocyclic compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 176.24 g/mol. It features a benzothiophene ring structure with a methyl group and an aldehyde functional group. The compound typically appears as a pale yellow crystalline powder, melting between 85-98 °C depending on purity.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. Its aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, influencing metabolic pathways. For instance, it can act as a substrate for oxidoreductases, leading to the formation of corresponding alcohols or acids. Additionally, it may inhibit or activate enzymes by forming covalent bonds with their active sites.

Cellular Effects

The biological activity of this compound extends to cellular processes:

- Cell Signaling : It influences cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.

- Gene Expression : The compound modulates gene expression potentially by acting as a ligand for transcription factors.

- Cell Metabolism : It alters the activity of key metabolic enzymes, impacting overall cellular metabolism.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through several mechanisms:

- Binding to Biomolecules : It can bind to specific biomolecules such as enzymes or receptors, altering their activity.

- Influence on Gene Expression : By binding to DNA or interacting with transcription factors, it can lead to changes in the transcriptional activity of target genes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models:

- Low Doses : Beneficial effects include enhancement of certain metabolic pathways and modulation of immune responses.

- High Doses : Toxicity is observed at higher concentrations, leading to adverse effects such as liver damage or oxidative stress. A threshold effect has been identified where specific dosage ranges yield maximal biological activity without toxicity.

Metabolic Pathways

The compound is metabolized by enzymes such as cytochrome P450 oxidases, resulting in hydroxylated metabolites that undergo conjugation reactions (e.g., glucuronidation or sulfation) for excretion. This involvement in metabolic pathways can influence metabolic flux and alter levels of various metabolites.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting this compound may also exhibit similar effects against various pathogens .

- Anti-tubercular Activity : Benzothiophene derivatives have been explored for their anti-tubercular activity against Mycobacterium tuberculosis, highlighting a potential avenue for further research into this compound's efficacy against tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiophene derivatives:

-

Anti-tubercular Activity Study : A study demonstrated that certain benzothiophene derivatives exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis ranging from 3–8 µM, indicating promising anti-tubercular properties .

Compound MIC (µM) TC50 (µM) Selectivity Index Compound A 3 0.1 30 Compound B 5 0.2 25 Compound C 8 0.3 26 - General Pharmacological Effects : Benzothiophene derivatives have been reported to possess diverse pharmacological applications including anti-inflammatory and anticancer activities due to their structural versatility .

Eigenschaften

IUPAC Name |

2-methyl-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAUIGNXYBQHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396264 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30446-99-2 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.